molecular formula C11H12O3 B034645 Methyl 2-(3-oxopropyl)benzoate CAS No. 106515-77-9

Methyl 2-(3-oxopropyl)benzoate

Cat. No. B034645
M. Wt: 192.21 g/mol
InChI Key: KQGQYJKAKSNBNF-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxopropyl)benzoate” is a chemical compound with the linear formula C11H12O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-oxopropyl)benzoate” consists of 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The exact 3D structure may be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxopropyl)benzoate” is a powder . It has a flash point of 77 °C / 170.6 °F . The upper and lower explosion limits are 20 vol % and 8.6 vol % respectively .

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Applications : Methyl-2-formyl benzoate is a versatile precursor for organic synthesis. It has potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).

  • Extraction Solvent for Copper(II) : Methyl benzoate is effective in extracting copper(II) from water samples, making it a suitable non-halogenated extraction solvent for various elements (Kagaya & Yoshimori, 2012).

  • Infrared Spectroscopy : It serves as a model compound for developing new infrared (IR) pulse schemes, which can be applied to biomolecules (Maiti, 2014).

  • Friedel-Crafts Acylation : Trifluoromethanesulfonic acid catalyzes Friedel-Crafts acylation of aromatic compounds with methyl benzoate, yielding benzophenone derivatives (Hwang, Prakash, & Olah, 2000).

  • Avian Learning : Methyl anthranilate odor influences avian learning. Denatonium benzoate is an odourless alternative for use as a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).

  • Toxicity to Mosquitoes : Methyl benzoate and its analogs are more toxic to adult Aedes aegypti females than the parent compound itself, potentially affecting pest control efforts (Larson, Nega, Zhang, & Feldlaufer, 2021).

  • Corrosion Inhibition : Compounds synthesized from it effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).

  • Green Chemistry : A green, catalyst-free method for preparing certain compounds in water offers high yields, simple procedure, and minimal use of volatile organic compounds (Ramazani et al., 2016).

  • Surface Chemistry : Surface benzoate plays a key role in reducing benzoic acid and benzoate esters to benzaldehyde on a Y2O3 catalyst (King & Strojny, 1982).

  • Plant Biology : Methyl benzoate production in snapdragon flowers is regulated by the amount of benzoic acid and BAMT protein, regulated at the transcriptional level (Dudareva et al., 2000).

Safety And Hazards

“Methyl 2-(3-oxopropyl)benzoate” is classified as a combustible liquid and is harmful if swallowed . It’s advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

methyl 2-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQYJKAKSNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473743
Record name Methyl 2-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxopropyl)benzoate

CAS RN

106515-77-9
Record name Methyl 2-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhao, HB Dong, MY Yang, J Du, JZ Jiang… - Journal of Asian …, 2014 - Taylor & Francis
The racemic 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, the analog of natural product (6R)-3,7-dimethyl-7-hydroxy-2-octen-1,6-olide, was totally synthesized using easily available (…
Number of citations: 18 www.tandfonline.com
MC Roux, R Paugam, G Rousseau - The Journal of Organic …, 2001 - ACS Publications
The reaction of 2-(ω−alkenyl)benzoic acids with bis(collidine)iodine and bis(collidine)bromine hexafluorophosphate was examined. Except with 2-but-3-enylbenzoic acid, for which only …
Number of citations: 54 pubs.acs.org

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